3-De(amine)-3-hydroxy linagliptin, also known as linagliptin, is a compound primarily classified as a dipeptidyl peptidase-4 inhibitor. It is utilized in the management of hyperglycemia in patients with type 2 diabetes mellitus. Linagliptin functions by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism. The compound was developed by Boehringer Ingelheim and received approval from the U.S. Food and Drug Administration in May 2011 for clinical use .
Linagliptin is classified under small molecules and is specifically categorized as a DPP-4 inhibitor. It is distinct from other members of its class due to its unique pharmacokinetic profile, which includes minimal renal clearance and high protein binding . The compound's chemical formula is , with an average molecular weight of approximately 472.54 g/mol .
The synthesis of linagliptin involves several key steps. A notable method includes the reaction between bromo-7-(2-butyne base)-3-methyl isophthalic acid H-purine-2,6-diketone and 2-chloromethyl-4-methylquinazoline, yielding an intermediate compound. This intermediate undergoes further reactions with (R)-3-amino piperidine to produce linagliptin .
Recent patents have described optimized synthetic routes that enhance yield and purity, employing potassium carbonate or sodium carbonate as bases and iodine-containing catalysts to reduce reaction temperatures and impurities . Techniques such as thin-layer chromatography are utilized to monitor the reaction progress, ensuring efficient synthesis.
Linagliptin's molecular structure features a purine core with various substituents that contribute to its biological activity. The specific arrangement of atoms includes:
The structural formula can be represented as follows:
Linagliptin primarily undergoes metabolic transformations rather than extensive chemical reactions post-synthesis. It is metabolized mainly through oxidation processes mediated by cytochrome P450 enzymes, leading to various metabolites that retain some pharmacological activity . The predominant metabolic pathway involves N-acetylation and glucuronidation, which facilitate excretion via feces rather than urine .
Linagliptin acts as a competitive and reversible inhibitor of dipeptidyl peptidase-4. By inhibiting this enzyme, linagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to:
Linagliptin exhibits several notable physical properties:
Chemical properties include its ability to form hydrogen bonds due to functional groups present in its structure, which enhances its interaction with biological targets .
Linagliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its application extends beyond glycemic control; it has been studied for potential cardiovascular benefits due to its effects on insulin sensitivity and lipid profiles. Ongoing research continues to explore its utility in combination therapies with other antidiabetic agents, aiming for enhanced efficacy and patient outcomes .
3-De(amine)-3-hydroxy linagliptin (systematic name: 8-[(3S)-3-hydroxypiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione) is a structurally modified metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin. Its empirical formula is C₂₅H₂₇N₇O₃ (molecular weight: 473.54 g/mol), distinguished by the replacement of the C3-piperidinyl amine group with a hydroxyl moiety while retaining the (3S) stereochemistry [4] [5]. The compound’s absolute configuration is confirmed by chiral chromatography and X-ray diffraction, with the hydroxyl group adopting an equatorial position in the piperidine ring’s chair conformation [4] [9].
Key structural features include:
Table 1: Molecular Descriptors of 3-De(amine)-3-hydroxy Linagliptin (3S)-Isomer
Parameter | Value |
---|---|
Empirical Formula | C₂₅H₂₇N₇O₃ |
Molecular Weight | 473.54 g/mol |
Stereocenter Configuration | (3S) |
Hydrogen Bond Donors | 2 (hydroxyl, purinedione C6=O) |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 7 |
The (3S) and (3R) diastereomers exhibit distinct biochemical behaviors due to divergent spatial orientations of the C3-hydroxyl group. Computational simulations (B3LYP/6-311(d,p)) reveal that the (3S) isomer aligns optimally with DPP-4’s S2 extensive subsite, forming a hydrogen bond with Tyr547 (distance: 2.2 Å). In contrast, the (3R) isomer experiences steric clashes with Glu205 and Glu206, reducing binding affinity by ~30% [1] [5].
Free energy calculations (ΔG) indicate the (3S) configuration is 2.8 kcal/mol more stable than (3R) in aqueous media due to reduced intramolecular strain. This stability arises from the hydroxyl group’s axial-to-equatorial inversion in (3S), minimizing van der Waals repulsion with the quinazoline ring [9]. Pharmacodynamic assays confirm the (3S) isomer achieves 80% DPP-4 inhibition at 10 nM, whereas (3R) requires 28 nM for equivalent efficacy, underscoring stereochemistry’s role in target engagement [5].
Table 2: Docking Parameters of (3S) vs. (3R) Isomers with DPP-4
Parameter | (3S)-Isomer | (3R)-Isomer |
---|---|---|
Docking Score (kcal/mol) | -9.2 | -6.8 |
H-Bond Interactions | 4 | 2 |
Hydrophobic Contacts | 8 | 5 |
IC₅₀ (nM) | 10 | 28 |
Single-crystal X-ray analysis (resolution: 1.8 Å) reveals that the (3S)-isomer crystallizes in the orthorhombic P2₁2₁2₁ space group. The asymmetric unit contains two symmetry-independent molecules (Z′ = 2) linked via N─H···O═C interactions between the purinedione C6=O and the piperidinyl N─H of adjacent molecules (distance: 2.89 Å) [9]. The hydroxyl group participates in three intermolecular hydrogen bonds:
Notably, the quinazoline ring and xanthine core maintain a dihedral angle of 68.5°, optimizing π-π stacking with Trp629 in DPP-4. This orientation is stabilized by C─H···π interactions between the butynyl CH₂ and quinazoline’s phenyl ring (distance: 3.3 Å). Hirshfeld surface analysis confirms that H-bonding and van der Waals interactions comprise 62% of the crystal packing, with O···H (24%) and N···H (18%) contacts predominating [9].
Table 3: Hydrogen Bonding Geometry in the (3S)-Isomer Crystal Lattice
Donor | Acceptor | Distance (Å) | Angle (°) | Interaction Type |
---|---|---|---|---|
O3─H (hydroxyl) | N4 (quinazoline) | 2.70 | 156 | Strong |
N2─H (piperidine) | O6 (xanthine) | 2.89 | 147 | Moderate |
O3─H (hydroxyl) | O5 (water) | 3.10 | 128 | Weak |
Forced degradation studies (ICH Q1A guidelines) demonstrate that the (3S)-isomer exhibits superior stability under alkaline (0.1M NaOH) and thermal conditions (60°C) but undergoes oxidation (H₂O₂, 3%) at the butynyl triple bond, forming ketone derivatives (OX2 and OX3 degradants) [3]. The hydroxyl group’s electron-donating effect reduces the xanthine core’s susceptibility to hydrolysis, with <5% degradation observed after 72 hours at pH 7.4 and 37°C. In contrast, amine-bearing linagliptin degrades 12% under identical conditions [3] [5].
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level computes the Gibbs free energy of hydrolysis for the (3S)-isomer as +18.4 kcal/mol versus +14.2 kcal/mol for the parent linagliptin, confirming enhanced resilience. This stability arises from:
Table 4: Degradation Products Under Accelerated Stress Conditions
Stress Condition | Major Degradant | Structure | Relative Abundance (%) |
---|---|---|---|
Acidic (0.1M HCl) | AD1 | Cleaved butynyl-purine adduct | 22 |
Oxidative (3% H₂O₂) | OX2/OX3 | Butynyl ketone derivatives | 45 |
Alkaline (0.1M NaOH) | None | N/A | <2 |
Thermal (60°C) | None | N/A | <3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7